Potassium diethyldithiocarbamate

Catalog No.
S3658006
CAS No.
3699-30-7
M.F
C5H10KNS2
M. Wt
187.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium diethyldithiocarbamate

CAS Number

3699-30-7

Product Name

Potassium diethyldithiocarbamate

IUPAC Name

potassium;N,N-diethylcarbamodithioate

Molecular Formula

C5H10KNS2

Molecular Weight

187.4 g/mol

InChI

InChI=1S/C5H11NS2.K/c1-3-6(4-2)5(7)8;/h3-4H2,1-2H3,(H,7,8);/q;+1/p-1

InChI Key

OFZRVUCVOAUMDT-UHFFFAOYSA-M

SMILES

CCN(CC)C(=S)[S-].[K+]

Canonical SMILES

CCN(CC)C(=S)[S-].[K+]

Fungal and Parasitic Disease Studies:

PEDTC exhibits antifungal and antiparasitic properties. Researchers have explored its effectiveness against various fungi and parasites, including:

  • Dermatophytes

    These are fungi that cause skin, hair, and nail infections. Studies suggest PEDTC might be effective against some dermatophyte species PubChem.

  • Schistosomiasis

    This is a parasitic disease caused by blood flukes. PEDTC has shown potential for inhibiting the growth and development of these parasites NCBI: .

Heavy Metal Chelation:

PEDTC can bind to certain heavy metals, forming complexes that can be excreted from the body. This property makes it a potential candidate for research in:

  • Heavy metal detoxification

    Studies suggest PEDTC might help remove heavy metals like copper and nickel from the body ScienceDirect.

  • Heavy metal detection

    PEDTC can form colored complexes with some heavy metals, potentially allowing for their visual detection in research settings.

Cellular Signaling Studies:

PEDTC has been shown to interact with various cellular processes. Researchers are investigating its potential role in:

  • Modulating immune response

    PEDTC might influence the activity of immune cells, making it relevant for studies on immune function .

  • Cell cycle regulation

    PEDTC might affect cell division and growth, making it a potential tool for research on cell cycle control.

Potassium diethyldithiocarbamate is an organosulfur compound with the molecular formula C5_5H10_{10}KNS2_2. It is a potassium salt of diethyldithiocarbamic acid, which is characterized by its dithiocarbamate functional group. This compound appears as a yellowish solid and is soluble in water, making it useful in various chemical applications. The structure of potassium diethyldithiocarbamate features a central carbon atom bonded to two ethyl groups and two sulfur atoms, which are responsible for its chelating properties and reactivity towards metal ions .

, particularly those involving metal complexes. It can form stable complexes with transition metals such as nickel, copper, and uranyl ions. For instance, in the presence of nickel ions, potassium diethyldithiocarbamate can form nickel(II) complexes that exhibit distinct properties compared to the free ligand . The reaction with uranyl ions has also been studied, where it reacts to form uranyl dithiocarbamate complexes, demonstrating its utility in extracting uranium from solutions .

Potassium diethyldithiocarbamate exhibits significant biological activity, particularly as a chelating agent. It has been shown to mobilize toxic metals from biological tissues, making it relevant in toxicology and environmental studies. Additionally, it has implications in pharmacology due to its interaction with various enzymes and metal ions within biological systems. For example, it can inhibit the activity of certain metalloenzymes by binding to their metal centers .

The synthesis of potassium diethyldithiocarbamate typically involves the reaction of diethylamine with carbon disulfide followed by the addition of potassium hydroxide or potassium carbonate. The general reaction can be summarized as follows:

  • Formation of Diethyldithiocarbamic Acid:
    Diethylamine+Carbon DisulfideDiethyldithiocarbamic Acid\text{Diethylamine}+\text{Carbon Disulfide}\rightarrow \text{Diethyldithiocarbamic Acid}
  • Neutralization:
    Diethyldithiocarbamic Acid+Potassium HydroxidePotassium Diethyldithiocarbamate+Water\text{Diethyldithiocarbamic Acid}+\text{Potassium Hydroxide}\rightarrow \text{Potassium Diethyldithiocarbamate}+\text{Water}

This method allows for the production of the compound in a relatively straightforward manner while ensuring high purity .

Potassium diethyldithiocarbamate has a variety of applications across different fields:

  • Analytical Chemistry: Used as a reagent for the determination of metal ions through complex formation.
  • Environmental Science: Employed in studies involving the extraction and remediation of heavy metals from contaminated sites.
  • Pharmaceuticals: Investigated for potential therapeutic applications due to its metal-chelating properties.

Its ability to form complexes with metals makes it valuable for both analytical and practical applications in environmental monitoring and remediation efforts.

Interaction studies have shown that potassium diethyldithiocarbamate can effectively bind to various metal ions, which alters their chemical behavior. For example, studies on copper-containing enzymes demonstrate that this compound can inhibit enzyme activity by chelating copper ions, thereby affecting biological processes . Furthermore, its interactions with other metals like zinc and nickel have been explored to understand its role in biochemical pathways and potential therapeutic effects.

Several compounds share structural or functional similarities with potassium diethyldithiocarbamate. Here are some notable examples:

CompoundFormulaUnique Features
Sodium diethyldithiocarbamateC5_5H11_{11}NNaS2_2Sodium salt variant; often used in similar applications.
DitiocarbC5_5H11_{11}NS2_2Lacks potassium; used primarily for chelation therapy.
Diethyl dithiocarbamateC5_5H11_{11}NCS2_2A non-salt form; used mainly in organic synthesis.

Potassium diethyldithiocarbamate is unique due to its specific potassium salt form, which enhances its solubility and stability compared to other similar compounds. This property makes it particularly effective in aqueous environments where other forms may not perform as well.

UNII

8L64X552R3

Related CAS

147-84-2 (Parent)

GHS Hazard Statements

Not Classified

Other CAS

3699-30-7

Wikipedia

Ditiocarb potassium

Dates

Last modified: 02-18-2024

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